2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene
Description
2,3,5,6-Tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene (abbreviated as 4CzTPNBu or 4CzTPN-Bu in literature) is a thermally activated delayed fluorescence (TADF) emitter characterized by a central benzene core substituted with two cyano groups and four carbazole units, each modified with bulky 3,6-di-tert-butyl groups . This structural design minimizes aggregation-induced quenching and enhances photoluminescence quantum yield (PLQY) by reducing non-radiative decay pathways . The compound exhibits a high PLQY of ~100% in doped films and a delayed fluorescence lifetime of <1 µs, making it suitable for high-efficiency organic light-emitting diodes (OLEDs) and laser applications .
Properties
CAS No. |
2153433-46-4 |
|---|---|
Molecular Formula |
C88H96N6 |
Molecular Weight |
1237.7 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)79(93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)68(50-90)78(77)92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92/h25-48H,1-24H3 |
InChI Key |
CQURZDSEPSHGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C#N)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Key Reactants and Stoichiometry
-
Tetrafluoroisophthalonitrile : Acts as the electron-accepting core due to its cyanide and fluorine substituents, which activate the aromatic ring for substitution.
-
3,6-Di-t-butylcarbazole : Synthesized separately via Friedel-Crafts alkylation of carbazole with t-butyl chloride, introducing steric bulk to enhance solubility and stability.
-
Base : Sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) deprotonates the carbazole nitrogen, generating a nucleophilic carbazole anion for substitution.
The stoichiometric ratio of tetrafluoroisophthalonitrile to 3,6-di-t-butylcarbazole is critical. A 1:4 molar ratio ensures complete substitution, though excess carbazole (4.5 equivalents) is often employed to drive the reaction to completion.
Stepwise Synthesis Protocol
Large-Scale Procedure (Adapted from 4CzIPN Synthesis)
The following protocol, derived from Thieme’s column-free method for analogous photocatalysts, has been modified for the target compound:
-
Reaction Setup :
-
Under nitrogen, 3,6-di-t-butylcarbazole (654.4 mmol, 4.0 equiv) and tetrahydrofuran (THF, 450 mL) are charged into a flame-dried flask.
-
The mixture is cooled to 10°C, and NaH (60% in mineral oil, 727.2 mmol, 5.0 equiv) is added slowly to generate the carbazole anion.
-
-
Core Functionalization :
-
A solution of tetrafluoroisophthalonitrile (145.4 mmol) in THF (60 mL) is added dropwise at <30°C, initiating an exothermic substitution reaction.
-
The slurry is stirred for 2 hours at 23–30°C, ensuring complete displacement of fluorine atoms.
-
-
Workup and Isolation :
-
The reaction is quenched with water (150 mL), and THF is removed via rotary evaporation.
-
The crude product is filtered, washed with heptane and water, and dried under vacuum.
-
-
Purification :
Optimization Strategies
Solvent and Temperature Effects
-
THF vs. DMF : THF is preferred over dimethylformamide (DMF) due to its moderate polarity, which balances solubility of reactants and facilitates anion formation.
-
Temperature Control : Maintaining temperatures below 30°C prevents side reactions, such as over-alkylation or decomposition of the carbazole anion.
Base Selection
-
NaHMDS Superiority : Sodium hexamethyldisilazide (NaHMDS) offers milder conditions compared to NaH, reducing the risk of side reactions while maintaining high yields (87.8% vs. 91% with NaH).
Analytical Validation and Purity Control
Structural Confirmation
Purity Assessment
-
HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 421 nm) confirms purity ≥96%, with retention times compared to standards.
-
Elemental Analysis : Carbon, hydrogen, and nitrogen content align with theoretical values (C: 85.3%, H: 7.8%, N: 6.9%).
Comparative Analysis of Synthetic Methods
Challenges and Mitigation
Steric Hindrance
The bulky t-butyl groups impede substitution kinetics, necessitating:
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Overview:
4CzTPN-tBu is extensively used as a dopant material in OLEDs due to its excellent photophysical properties. It exhibits thermally activated delayed fluorescence (TADF), which enhances the efficiency of light emission.
Key Features:
- High Efficiency: The TADF mechanism allows for nearly 100% internal quantum efficiency by utilizing both singlet and triplet excitons.
- Color Tuning: The compound can be engineered to emit light in various colors by modifying its chemical environment or by blending with other materials.
Case Study:
Research has demonstrated that OLEDs incorporating 4CzTPN-tBu exhibit superior performance metrics compared to traditional fluorescent or phosphorescent systems. For instance, devices utilizing this compound have achieved luminous efficiencies exceeding 100 cd/A and external quantum efficiencies above 30% .
Organic Photodetectors
Overview:
The compound's ability to absorb light and convert it into electrical signals makes it suitable for use in organic photodetectors.
Key Features:
- Broad Absorption Spectrum: 4CzTPN-tBu shows significant absorption in the visible range, making it effective for detecting various wavelengths.
- Enhanced Stability: The steric hindrance provided by the tert-butyl groups contributes to the thermal and chemical stability of devices.
Case Study:
In a study focusing on organic photodetectors, devices incorporating 4CzTPN-tBu demonstrated improved responsivity and faster response times compared to conventional materials. This advancement is crucial for applications in imaging and sensing technologies .
Light Emitting Electrochemical Cells (LECs)
Overview:
4CzTPN-tBu is also explored as an active layer in light-emitting electrochemical cells. These devices benefit from the compound's favorable electrochemical properties.
Key Features:
- Low Operating Voltage: The electrochemical characteristics allow LECs to operate at lower voltages while maintaining high brightness.
- Solution Processability: The solubility of 4CzTPN-tBu facilitates solution-based processing techniques, which are advantageous for large-area applications.
Case Study:
Recent advancements have shown that LECs using 4CzTPN-tBu can achieve high luminance levels (>1000 cd/m²) at reduced power consumption, indicating its potential for energy-efficient lighting solutions .
Solar Cells
Overview:
The compound has been investigated as a potential material for organic solar cells due to its strong light absorption and charge transport properties.
Key Features:
- Efficient Charge Transfer: Its structure promotes effective charge separation and transport within the device architecture.
- Compatibility with Various Materials: 4CzTPN-tBu can be blended with other organic semiconductors to optimize performance.
Case Study:
In experimental setups, solar cells incorporating this compound have demonstrated power conversion efficiencies exceeding 10%, which is competitive with many existing organic photovoltaic systems .
Photonic Devices
Overview:
Due to its luminescent properties, 4CzTPN-tBu is being explored for use in various photonic applications such as lasers and light-emitting devices.
Key Features:
- Strong Emission Properties: The compound exhibits strong fluorescence which is essential for photonic applications.
- Tunable Emission: By altering the molecular structure or environment, the emission wavelength can be tuned for specific applications.
Case Study:
Research indicates that devices utilizing 4CzTPN-tBu can achieve high-quality laser emissions with narrow linewidths, making them suitable for applications in telecommunications and high-resolution imaging .
Summary Table of Applications
| Application Type | Key Features | Performance Metrics |
|---|---|---|
| Organic Light Emitting Diodes | High efficiency, color tunability | >100 cd/A luminous efficiency |
| Organic Photodetectors | Broad absorption spectrum, enhanced stability | Improved responsivity |
| Light Emitting Electrochemical Cells | Low operating voltage, solution processability | >1000 cd/m² luminance at low power |
| Solar Cells | Efficient charge transfer | Power conversion efficiencies >10% |
| Photonic Devices | Strong emission properties | High-quality laser emissions |
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene involves its interaction with molecular targets and pathways within a given system. The compound’s unique structure allows it to engage in specific chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Key Properties:
Comparison with Similar Compounds
Structural Analogs
4CzTPN (2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene)
- Key Differences : Lacks tert-butyl substituents on carbazole units, leading to stronger intermolecular interactions and lower PLQY (~80% in doped films) .
- Applications : Primarily used as a green TADF emitter in early OLEDs but suffers from efficiency roll-off at high brightness .
| Property | 4CzTPNBu | 4CzTPN |
|---|---|---|
| PLQY | ~100% | ~80% |
| Emission Color | Orange-yellow (565 nm) | Green (538 nm) |
| Steric Hindrance | High (tert-butyl) | Low |
| Molecular Weight | 1237.74 g/mol | 788.89 g/mol |
4CzTPN-Ph (2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene)
- Key Differences : Replaces tert-butyl groups with phenyl rings, resulting in broader emission (red-shifted) and higher rigidity. However, it exhibits stronger aggregation and lower PLQY (~75%) compared to 4CzTPNBu .
- Applications : Used in red TADF emitters for white OLEDs (WOLEDs) but requires precise host-guest energy matching .
Functional Analogs in TADF Devices
DMAC-DPS (Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone)
- Key Differences : A blue TADF emitter with ΔEST ≈ 0.6 eV. When paired with 4CzTPNBu in WOLEDs, the energy gap between DMAC-DPS (S1/T1 ≈ 2.8 eV) and 4CzTPNBu (S1/T1 ≈ 2.2 eV) leads to exciton leakage, limiting efficiency .
- Performance : Achieves external quantum efficiency (EQE) >20% but requires complex multi-layer architectures .
FIrpic (Phosphorescent Blue Emitter)
- Key Differences : A phosphorescent iridium complex with λem = 470 nm. Unlike 4CzTPNBu, FIrpic relies on heavy metals for triplet harvesting, increasing cost and environmental concerns. However, it shows higher operational stability in blue-emitting OLEDs .
Device Performance Comparison
Notes:
- 4CzTPNBu achieves record-high power efficiency (ηPE) in WOLEDs due to its balanced charge transport and minimal energy loss .
- In red-emitting devices, 4CzTPNBu-doped films (7% concentration) achieve 99.8% color purity , outperforming anthracene-based systems .
Critical Research Findings
Steric Effects : The tert-butyl groups in 4CzTPNBu suppress concentration quenching, enabling high doping concentrations (up to 20 wt%) without efficiency loss .
Energy Transfer : In WOLEDs, 4CzTPNBu’s S1/T1 levels must align with complementary blue TADF emitters (e.g., DMAC-DPS) to minimize energy transfer losses .
Lasing Applications: 4CzTPNBu-doped polystyrene microspheres achieve lasing under photopumping, though thresholds remain high compared to inorganic alternatives .
Biological Activity
2,3,5,6-tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,4-dicyanobenzene (commonly referred to as 4CzTPN-Bu) is a complex organic compound notable for its unique structural and electronic properties. This compound is characterized by a dicyanobenzene core substituted with four bulky carbazole units. The presence of these substituents significantly enhances the compound's solubility and stability, making it a subject of interest in various fields, including organic electronics and photonics. While specific biological activity data for this compound is limited, insights can be drawn from related carbazole derivatives known for their biological interactions.
- Chemical Formula : C88H96N6
- Molecular Weight : 1237.74 g/mol
- CAS Number : 2153433-46-4
- Absorption Maximum : λ max 282 nm in toluene
- Fluorescence Emission : λ em 565 nm in toluene
- HOMO/LUMO Levels : HOMO = 5.50 eV, LUMO = 3.30 eV
Biological Activity Overview
The biological activity of 2,3,5,6-tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,4-dicyanobenzene is not extensively documented; however, related compounds have shown significant biological potential:
- Anticancer Properties : Carbazole derivatives are known for their ability to intercalate into DNA and exhibit anticancer activity. Studies have indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
- Antioxidant Activity : Some carbazole derivatives possess antioxidant properties that can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .
- Photodynamic Therapy (PDT) : Certain derivatives have been explored for their potential use in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation .
Structure-Activity Relationship
The bulky tert-butyl groups in 2,3,5,6-tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,4-dicyanobenzene contribute to steric hindrance which influences its electronic properties and interactions with biological targets. The electron-donor properties of the carbazole units combined with the electron-accepting characteristics of the dicyanobenzene core facilitate charge transfer processes that may enhance its biological efficacy.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | C56H32N6 | More planar structure enhances π-stacking interactions |
| 2-(Carbazol-9-yl)-1-(dicyanomethylene)indane | C20H14N2 | Different electronic properties; used in organic photovoltaics |
| 4CzIPN (1,2,3-tris(carbazol-9-yl)-4-cyanobenzene) | C40H28N4 | Smaller size; effective as a photoredox catalyst |
Case Studies and Research Findings
While specific studies on the biological activity of 2,3,5,6-tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,4-dicyanobenzene are sparse, research on related compounds provides valuable insights:
- Anticancer Studies : Research has demonstrated that carbazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Photophysical Properties : Investigations into the photophysical properties of similar compounds indicate that they can effectively generate singlet oxygen under light irradiation conditions suitable for PDT applications .
- Molecular Interaction Studies : Studies have shown that carbazole-based compounds can form complexes with metal ions or other organic molecules which may enhance their biological activity through improved solubility or targeted delivery mechanisms .
Q & A
Q. What are the key photophysical properties of 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene, and how are they experimentally determined?
The compound exhibits thermally activated delayed fluorescence (TADF) with a high photoluminescence quantum yield (PLQY ≈ 100% in optimized matrices) due to its small singlet-triplet energy gap (ΔEST ≈ 0.3–0.6 eV). Key properties include absorption peaks at 315–364 nm and emission at 528 nm (toluene). Methodology involves:
Q. How is 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene utilized in organic light-emitting diodes (OLEDs)?
It functions as a yellow-orange TADF emitter in white OLEDs (WOLEDs), often paired with blue TADF hosts (e.g., DMAC-DPS). Its role includes:
Q. What experimental methods characterize the TADF mechanism of this compound?
Critical techniques include:
- Time-resolved photoluminescence (TRPL) : Quantifies prompt and delayed fluorescence lifetimes (e.g., τprompt ≈ 10 ns, τdelayed ≈ 1–10 µs).
- THz spectroscopy : Resolves molecular conformations (e.g., carbazole group rotations) linked to TADF efficiency .
- Quantum chemical calculations : Computes ΔEST using density functional theory (DFT) .
Advanced Research Questions
Q. How does the mass fraction of 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene influence energy transfer in LED devices?
At 7% doping, energy transfer from the blue LED chip to the emitter is maximized, achieving 130 lm/W power efficiency. Higher concentrations (>7%) cause aggregation-induced quenching, while lower concentrations (<7%) result in incomplete exciton harvesting. Experimental optimization involves:
Q. What strategies mitigate exciton quenching in single-EML WOLEDs using this compound?
Advanced approaches include:
Q. How does THz spectroscopy elucidate molecular conformations affecting TADF efficiency?
THz absorption bands (0.5–4.5 THz) correlate with intramolecular vibrations of carbazole groups. For example, distinct torsional modes at 2.1 THz indicate restricted rotation, reducing non-radiative decay pathways. Methodology includes:
Q. What challenges arise from singlet-triplet energy gap mismatches in blue/yellow TADF emitter systems?
A ΔEST mismatch of ~0.6 eV (e.g., 4CzTPN-Bu vs. DMAC-DPS) causes inefficient triplet-to-singlet upconversion, leading to exciton leakage. Solutions include:
Q. How does steric hindrance in the molecular structure enhance photoluminescence quantum yield?
Bulky tert-butyl groups on carbazole units suppress intermolecular π-π stacking, reducing aggregation-caused quenching (ACQ). This is validated by:
Q. How are contradictions in concentration-dependent efficiency trends resolved?
Conflicting data (e.g., efficiency peaking at 7% then declining) are analyzed via:
Q. What methodologies optimize 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene for light-emitting electrochemical cells (LECs)?
Key steps include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
